

# The Solubility Profile of 8-Pentadecanone in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: 8-Pentadecanone

Cat. No.: B147388

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This technical guide provides a comprehensive overview of the solubility of **8-pentadecanone** (also known as diheptyl ketone or caprylone), a 15-carbon symmetrical ketone. An understanding of its solubility characteristics is crucial for its application in various fields, including organic synthesis, formulation science, and drug delivery systems. This document outlines the theoretical basis for its solubility, presents available and inferred quantitative data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

## Core Concepts in 8-Pentadecanone Solubility

**8-Pentadecanone** ( $C_{15}H_{30}O$ ) is a waxy, crystalline solid at room temperature. Its molecular structure consists of a central polar carbonyl group ( $C=O$ ) flanked by two long, nonpolar heptyl ( $C_7H_{15}$ ) chains. This structure dictates its solubility behavior based on the principle of "like dissolves like."

- **Polarity:** The carbonyl group provides a site for dipole-dipole interactions and can act as a hydrogen bond acceptor with protic solvents.
- **Nonpolar Character:** The two long alkyl chains are hydrophobic and dominate the molecule's overall character, leading to significant van der Waals interactions.

Consequently, **8-pentadecanone** is expected to have low solubility in highly polar solvents like water and higher solubility in nonpolar organic solvents. The oxygen atom in the carbonyl group allows ketones to be more water-soluble than corresponding alkanes, but this effect diminishes rapidly as the carbon chain length increases.<sup>[1][2][3]</sup> For a C15 ketone, the nonpolar character is the predominant factor.

## Quantitative Solubility Data

Precise, publicly available quantitative solubility data for **8-pentadecanone** across a wide range of organic solvents is limited. The data in the following table is compiled from qualitative reports and estimations based on the trends observed for other long-chain ketones.<sup>[4][5]</sup> The general trend indicates that solubility decreases as solvent polarity increases.

Solvent	Chemical Formula	Polarity Index	Temperature (°C)	Solubility (g/100 mL)	Notes
Nonpolar Solvents					
n-Hexane	C <sub>6</sub> H <sub>14</sub>	0.1	25	> 50	Expected to be highly soluble.
Toluene	C <sub>7</sub> H <sub>8</sub>	2.4	25	> 40	Good solubility due to nonpolar nature.
Chloroform	CHCl <sub>3</sub>	4.1	25	Soluble (Sparingly reported)	Reported as sparingly soluble, but likely soluble to a high degree. <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Diethyl Ether	C <sub>4</sub> H <sub>10</sub> O	2.8	25	Soluble	Expected to be a good solvent.
Polar Aprotic Solvents					
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	4.4	25	Moderately Soluble	Moderate polarity allows for some dissolution.
Acetone	C <sub>3</sub> H <sub>6</sub> O	5.1	25	Slightly Soluble	Higher polarity reduces solubility.

Acetonitrile	C <sub>2</sub> H <sub>3</sub> N	5.8	25	Poorly Soluble	High polarity limits dissolution of the long alkyl chains.
Dimethyl Sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	7.2	25	Poorly Soluble	Very high polarity makes it a poor solvent for this compound.
Polar Protic Solvents					
Methanol	CH <sub>4</sub> O	5.1	25	Sparingly Soluble[6][7][8]	Hydrogen bonding capability is offset by the long hydrophobic chains.
Ethanol	C <sub>2</sub> H <sub>6</sub> O	4.3	25	Slightly Soluble	Slightly better solvent than methanol due to lower polarity.
Water	H <sub>2</sub> O	10.2	25	~0.000047 (Estimated)	Practically insoluble due to the dominant hydrophobic character.

Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms. Quantitative values are estimates based on chemical principles and data for analogous compounds. The

reported water solubility is 0.4683 mg/L.

## Experimental Protocols for Solubility Determination

The solubility of a solid compound like **8-pentadecanone** can be quantitatively determined using several well-established methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

### Protocol 1: Equilibrium Shake-Flask Gravimetric Method

This is a fundamental and widely used method for determining equilibrium solubility.[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To determine the saturation solubility of **8-pentadecanone** in a specific organic solvent at a constant temperature by measuring the mass of the dissolved solute.

Materials:

- **8-Pentadecanone** (high purity)
- Solvent of interest (analytical grade)
- Scintillation vials or flasks with screw caps
- Thermostatically controlled shaker or water bath
- Analytical balance ( $\pm 0.1$  mg)
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Pre-weighed evaporating dishes or beakers
- Drying oven
- Desiccator

Procedure:

- Preparation: Add an excess amount of **8-pentadecanone** to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
- Solvent Addition: Add a known volume or mass of the chosen solvent to each vial.
- Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette. Ensure no solid particles are disturbed. Filter the aliquot through a syringe filter into a pre-weighed evaporating dish.
- Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the **8-pentadecanone** (e.g., 60-80°C).
- Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish accurately. Repeat the drying and weighing process until a constant mass is achieved.
- Calculation: The solubility is calculated as follows:
  - Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)
  - Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot withdrawn) x 100

## Protocol 2: Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore and follows the Beer-Lambert law. It is often faster than the gravimetric method but requires the development of a calibration curve.

Objective: To determine the saturation solubility of **8-pentadecanone** by measuring its concentration in a saturated solution via UV-Vis spectroscopy.

Materials:

- All materials from Protocol 1
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Volumetric flasks

Procedure:

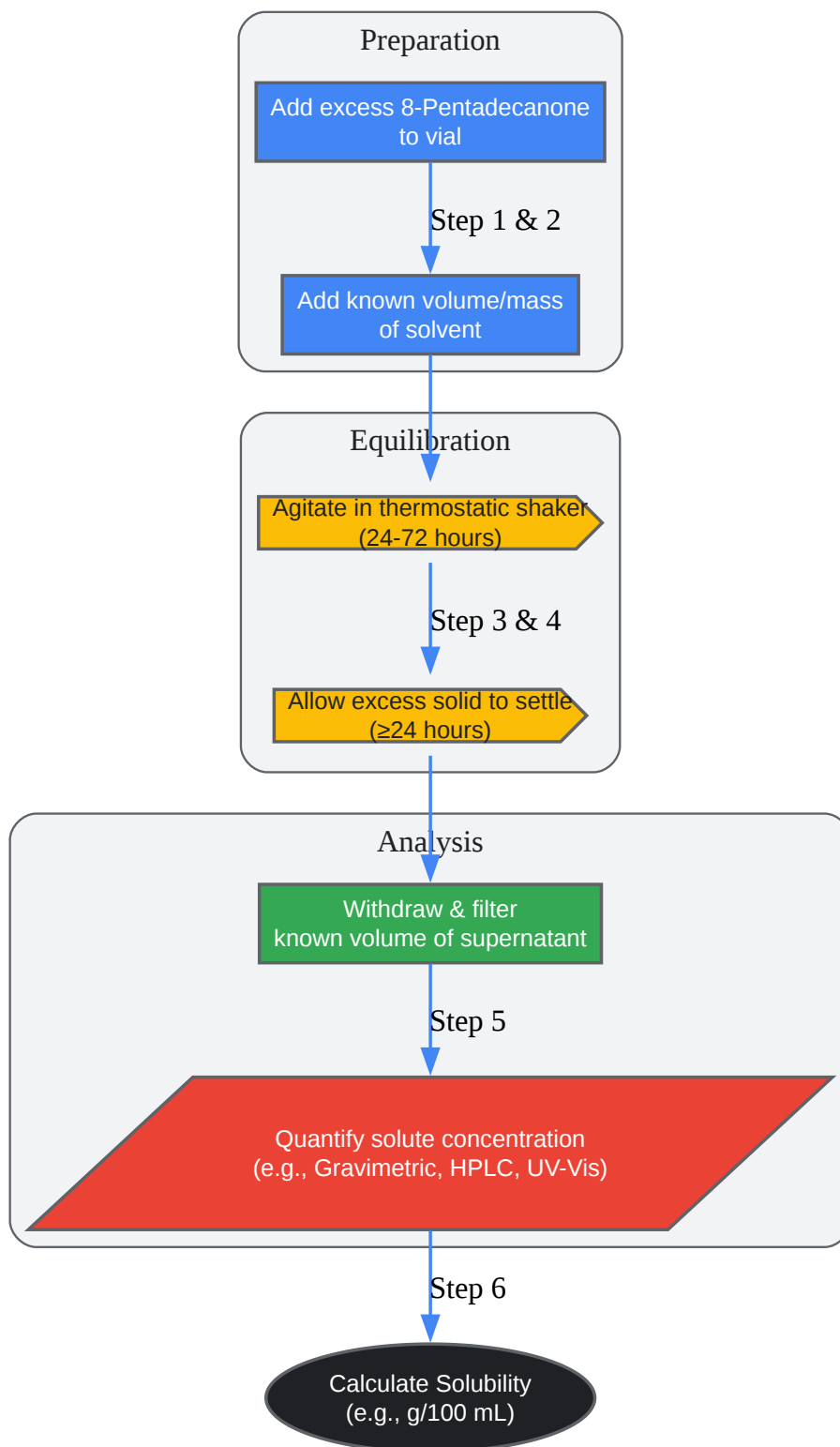
- Calibration Curve:
  - Prepare a stock solution of **8-pentadecanone** of known concentration in the solvent of interest.
  - Create a series of standard solutions of decreasing concentration by serial dilution.
  - Measure the absorbance of each standard at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - Plot a graph of absorbance versus concentration to create a calibration curve.
- Sample Preparation and Equilibration: Prepare saturated solutions as described in steps 1-4 of the Gravimetric Method.
- Sample Withdrawal and Dilution: Withdraw a known volume of the clear, filtered supernatant. Dilute this aliquot with a known volume of fresh solvent to bring the concentration within the linear range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted sample at  $\lambda_{\text{max}}$ .
- Calculation:

- Determine the concentration of the diluted sample using the equation of the line from the calibration curve.
- Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
- Convert the concentration (e.g., from mol/L to g/100 mL) to obtain the solubility.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

## Experimental Workflow for Solubility Determination



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General workflow for experimental solubility determination.

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